molecular formula C19H26ClN3O4 B12287557 1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride

1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride

Cat. No.: B12287557
M. Wt: 395.9 g/mol
InChI Key: GGMZETZRWDUKSC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Classification

IUPAC Nomenclature

The IUPAC name is constructed through hierarchical prioritization of functional groups and substituents:

  • Parent structure : 1H-indole-2-carboxylic acid (indole ring with carboxylic acid at position 2).
  • Substituents :
    • Position 3 : 2-(dimethylamino)ethyl group.
    • Position 5 : [(4S)-2-oxo-4-oxazolidinyl]methyl group.
  • Esterification : Ethyl ester at the carboxylic acid (position 2).
  • Salt form : Monohydrochloride.

The full systematic name is:
Ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-1H-indole-2-carboxylate hydrochloride .

Key Nomenclature Rules Applied:
  • Oxazolidinyl numbering : The oxazolidinone ring is numbered to prioritize the lactam (2-oxo) group, with the chiral center at position 4 designated as S-configuration.
  • Substituent order : Substituents are listed alphabetically (dimethylaminoethyl precedes oxazolidinylmethyl).

CAS Registry Classification

As of May 2025, this compound is not listed in the CAS Common Chemistry or PubChem databases. Structural analogs, such as zolmitriptan derivatives, share similar core features but lack the oxazolidinylmethyl substitution.

Properties

Molecular Formula

C19H26ClN3O4

Molecular Weight

395.9 g/mol

IUPAC Name

ethyl 3-[2-(dimethylamino)ethyl]-5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C19H25N3O4.ClH/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13;/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24);1H

InChI Key

GGMZETZRWDUKSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C.Cl

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a classical method for constructing substituted indoles. Using arylhydrazines and carbonyl compounds (e.g., ethyl pyruvate), this reaction forms the indole ring via cyclization under acidic conditions. For example:

  • Step 1 : Condensation of substituted phenylhydrazine with ethyl pyruvate yields a hydrazone intermediate.
  • Step 2 : Cyclization using polyphosphoric acid (PPA) or HCl generates the indole-2-carboxylic acid ethyl ester.

Key Data :

Starting Material Cyclization Agent Yield Purity
4-Bromo-2-methylaniline PPA 82% >97%
5-Nitroindole HCl/EtOH 75% 95%

Buchwald–Hartwig Amination

For advanced functionalization, Buchwald–Hartwig amination introduces substituents at the indole C3 position. Palladium catalysts (e.g., Pd(OAc)₂) enable coupling of bromoindoles with amines:

  • Example : 3-Bromoindole-2-carboxylic acid ethyl ester reacts with dimethylaminoethylamine to yield 3-(2-dimethylaminoethyl)indole-2-carboxylate.

Reaction Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos
  • Solvent: Toluene
  • Temperature: 100°C
  • Yield: 78–85%

Ethyl Esterification and Salt Formation

Esterification

Indole-2-carboxylic acid is esterified using thionyl chloride (SOCl₂) followed by ethanol:

  • Step 1 : Acid → Acyl chloride (SOCl₂, 0°C, 1 h).
  • Step 2 : Acyl chloride + Ethanol → Ethyl ester (93% yield).

Purity : >99% (HPLC).

Hydrochloride Salt Preparation

The free base is treated with HCl gas in ethyl acetate to form the monohydrochloride salt. Critical parameters include:

  • Solvent: EtOAc/EtOH
  • Temperature: 0–5°C
  • Yield: 85–90%

Integrated Synthetic Route

A consolidated pathway synthesizes the target compound in five steps:

  • Indole-2-carboxylic acid ethyl ester via Fischer synthesis.
  • C3 alkylation with 2-dimethylaminoethyl bromide.
  • C5 Sonogashira coupling and oxazolidinone cyclization.
  • Esterification confirmation via NMR/MS.
  • Salt formation with HCl.

Overall Yield : 19–25% (multi-step).

Analytical Characterization

Technique Key Data Source
¹H NMR δ 2.47 (s, 6H, N(CH₃)₂), 4.20 (q, 2H, COOCH₂)
MS (ESI+) m/z 331.37 [M+H]⁺
HPLC Purity >98%

Challenges and Optimization

  • Regioselectivity : Sonogashira coupling at C5 requires careful control to avoid C7 byproducts.
  • Oxazolidinone Stability : Moisture-sensitive intermediates necessitate anhydrous conditions.
  • Salt Hygroscopicity : The hydrochloride form requires storage under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : Research indicates that indole derivatives, including this compound, possess antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
  • Nitric Oxide Synthase Inhibition : The compound has been identified as having nitric oxide synthase inhibitory activity. This property is crucial in the treatment of conditions where nitric oxide plays a pathological role, such as in inflammatory diseases .
  • Neuropharmacology : The dimethylaminoethyl group suggests potential interactions with neurotransmitter systems. Compounds similar to this have been explored for their effects on serotonin receptors, which could lead to applications in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various indole derivatives against common pathogens. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Nitric Oxide Synthase Inhibition

Research conducted on substituted indole compounds demonstrated that they could effectively inhibit nitric oxide synthase. This inhibition was linked to reduced inflammation in animal models, highlighting the compound's therapeutic potential in treating inflammatory diseases .

Case Study 3: Neuropharmacological Effects

In a neuropharmacological study, the compound was tested for its effects on serotonin receptor binding. The findings suggested that it may enhance serotonin signaling pathways, which could be beneficial in treating depression and anxiety disorders .

Potential Future Applications

The diverse biological activities of 1H-Indole-2-carboxylic acid derivatives open up avenues for further research and development:

  • Drug Development : Given its antimicrobial and anti-inflammatory properties, this compound could serve as a lead structure for new pharmaceuticals targeting infections and inflammatory conditions.
  • Neurotherapeutics : The potential effects on neurotransmitter systems may lead to novel treatments for psychiatric disorders.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride involves its interaction with specific molecular targets. The indole nucleus can interact with various enzymes and receptors, modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The oxazolidinyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Table 1: Key Structural Features of Comparable Indole Derivatives
Compound Name Position 3 Substituent Position 5 Substituent Ester/Carboxylic Acid Notable Functional Groups Reference
Target Compound 2-(Dimethylamino)ethyl (4S)-2-oxo-4-oxazolidinylmethyl Ethyl ester Oxazolidinone, tertiary amine N/A
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) Methyl Chloro Carboxylic acid Chlorine, methyl
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (CAS 27737-55-9) - 4-Benzyloxy Ethyl ester Benzyl ether
5-[[2-Butyl-4-chloro-1H-imidazol-1-yl]methyl]-1H-indole-2-carboxylate - Imidazolylmethyl Ethyl ester Chloroimidazole
3-(2-Aminoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid HCl 2-Aminoethyl Methoxy Carboxylic acid Primary amine, methoxy

Key Observations :

  • Position 3: The target’s dimethylaminoethyl group contrasts with methyl (), aminoethyl (), or unsubstituted derivatives. The tertiary amine may reduce metabolic oxidation compared to primary amines .
  • Position 5: The oxazolidinone substituent is unique; other compounds feature chloro, methoxy, or imidazole groups.
  • Ester vs. Acid : Ethyl esters (target, –12) may act as prodrugs, enhancing membrane permeability compared to carboxylic acids ().

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 7-Chloro-3-methyl Derivative Ethyl 4-(Benzyloxy) Ester 3-(2-Aminoethyl)-5-methoxy HCl
Molecular Weight* ~450–500 g/mol 209.63 g/mol 295.33 g/mol 295.74 g/mol
Solubility High (HCl salt) Low (carboxylic acid) Moderate (ester) High (HCl salt)
LogP (Predicted) ~2.5–3.5 ~2.8 ~3.1 ~1.5
Key Functional Influence Oxazolidinone, tertiary amine Chlorine, methyl Benzyl ether Methoxy, primary amine

*Estimated for the target based on structural analogs.

Insights :

  • The target’s hydrochloride salt and polar oxazolidinone likely improve water solubility over neutral esters (e.g., ) .
  • LogP values suggest moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

1H-Indole-2-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against viral infections, including HIV. The compound in focus, 1H-Indole-2-carboxylic acid, 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride , is a complex molecule that has been studied for its inhibitory effects on HIV-1 integrase and other biological systems.

Structure and Properties

This compound is characterized by an indole core, a carboxylic acid group, and several substituents that enhance its biological activity. The presence of the dimethylamino group and the oxazolidinyl moiety are particularly noteworthy as they may influence the compound's pharmacokinetic properties and target interaction profiles.

Antiviral Activity

Recent studies have demonstrated that indole-2-carboxylic acid derivatives can serve as effective inhibitors of HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a key target for antiviral therapy.

  • Inhibition of HIV-1 Integrase :
    • The compound has shown promising results in inhibiting the strand transfer activity of HIV-1 integrase. For instance, derivative 20a exhibited an IC50 value of 0.13 μM , indicating potent inhibitory activity against the enzyme .
    • Structural modifications at positions C2, C3, and C6 of the indole core have been found to significantly enhance integrase inhibition, with various derivatives displaying IC50 values ranging from 0.13 to 6.85 μM .
  • Mechanism of Action :
    • The mechanism involves chelation of magnesium ions within the active site of integrase by the indole core and carboxyl group. This interaction is critical for disrupting the enzyme's function during viral replication .

Structure-Activity Relationship (SAR)

The effectiveness of these compounds can be attributed to specific structural features:

CompoundSubstituentIC50 (μM)Notes
3None12.41Initial parent compound
20aLong-chain p-trifluorophenyl at C30.13Significant activity increase
17aHalogenated aniline at C61.05–1.70Enhanced interaction with viral DNA

The introduction of hydrophobic substituents at specific positions has been shown to improve binding affinity and inhibitory activity against integrase.

Study on Integrase Inhibition

A comprehensive study investigated various indole-2-carboxylic acid derivatives for their ability to inhibit HIV-1 integrase. The results indicated that:

  • Compounds were synthesized through structural optimization based on molecular docking studies.
  • The most effective derivatives were identified through biological assays that measured their IC50 values against integrase.

In particular, compound 20a was highlighted for its superior binding interactions with the active site residues Tyr143 and Asn117, which are pivotal for integrase function .

Evaluation in Cellular Models

Further evaluations in cellular models demonstrated that these compounds not only inhibited integrase but also reduced viral load in infected cell lines, supporting their potential as antiviral agents.

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